REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1.[N-:12]=[N+:13]=[N-:14].[Na+]>CS(C)=O>[N:12]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1)=[N+:13]=[N-:14] |f:1.2|
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Name
|
|
Quantity
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82.5 g
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Type
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reactant
|
Smiles
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FC1=NC(=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
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ice water
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool
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Type
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EXTRACTION
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Details
|
This resulting mixture was then extracted 4 times with 300 ml of pentane each time
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Type
|
WASH
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Details
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washed with 500 ml of a saturated NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
|
CUSTOM
|
Details
|
The pentane was then carefully evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=NC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |